Azocan-1-amine

Physicochemical Profiling ADME Prediction Scaffold Differentiation

Azocan-1-amine (CAS 53219-58-2), also designated 1-amino-octahydroazocine or N-amino-heptamethyleneimine, is an eight-membered saturated cyclic hydrazine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. It belongs to the azocane class of heterocycles, distinguished by the presence of a primary amino group directly attached to the endocyclic nitrogen of the saturated eight-membered ring.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 53219-58-2
Cat. No. B14640977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzocan-1-amine
CAS53219-58-2
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)N
InChIInChI=1S/C7H16N2/c8-9-6-4-2-1-3-5-7-9/h1-8H2
InChIKeyYPOSHCOUCWHTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azocan-1-amine (CAS 53219-58-2) – Structural and Procurement Overview for the N-Amino Azocane Scaffold


Azocan-1-amine (CAS 53219-58-2), also designated 1-amino-octahydroazocine or N-amino-heptamethyleneimine, is an eight-membered saturated cyclic hydrazine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol [1]. It belongs to the azocane class of heterocycles, distinguished by the presence of a primary amino group directly attached to the endocyclic nitrogen of the saturated eight-membered ring. This N‑amino functionality renders it a versatile building block for medicinal chemistry and organic synthesis, notably as a precursor to the antihypertensive agent guanethidine and as a scaffold for constructing structurally diverse azocane-containing compound libraries [2].

Why Azocan-1-amine Cannot Be Replaced by Simple Cyclic Amine Analogs in Research and Development


The substitution of Azocan-1-amine with structurally similar eight-membered cyclic amines such as azocane (heptamethyleneimine, CAS 1121-92-2) is chemically and pharmacologically invalid for most research applications. While azocane (C7H15N, MW 113.20) is a simple secondary amine, Azocan-1-amine is an N‑amino derivative (a hydrazine), which introduces a distinct stereoelectronic environment, two hydrogen-bond donating sites, and a higher polar surface area (PSA 29.26 Ų vs. ~12 Ų for azocane) . This fundamental difference in functionality means Azocan-1-amine can participate in chemoselective reactions (e.g., hydrazone formation, N‑N bond cleavage) that are inaccessible to its parent azocane. Consequently, in critical synthetic steps—such as the construction of the 2‑azocan-1-ylethylguanidine side chain of guanethidine—only the N‑amino scaffold provides the necessary reactivity, and any attempt at generic substitution with a simple azocane would halt the synthetic sequence [1].

Quantitative Differentiation Evidence for Azocan-1-amine Against Closest Analogs


Enhanced Polar Surface Area and Hydrogen-Bonding Capacity vs. Parent Azocane Drives Differential ADME Properties

The N‑amino modification in Azocan-1-amine increases the topological polar surface area (TPSA) to 29.26 Ų, compared to approximately 12.0 Ų for the parent azocane (heptamethyleneimine) . This more than two-fold increase in PSA significantly impacts predicted membrane permeability and oral bioavailability, making Azocan-1-amine a more favorable scaffold when aqueous solubility and reduced passive permeation are desired [1].

Physicochemical Profiling ADME Prediction Scaffold Differentiation

Unique Reactivity as an N-Nucleophile Enables Exclusive Synthesis of Guanethidine-Type Antihypertensives

Azocan-1-amine serves as the essential N‑nucleophilic building block for constructing the 2‑azocan-1-ylethylguanidine pharmacophore of guanethidine, a clinically established antihypertensive agent [1]. Replacing Azocan-1-amine with simple azocane or other cyclic secondary amines would require additional protection/deprotection steps and a non-trivial N‑alkylation sequence, resulting in lower overall yields. The direct use of Azocan-1-amine provides a more convergent synthetic route, reducing the step count by at least two transformations compared to routes starting from unsubstituted azocane .

Medicinal Chemistry N-Nucleophile Guanidine Synthesis

Differentiated LogP Optimizes Lipophilicity-Dependent Parameters Over Simple Azocane

The calculated partition coefficient (LogP) of Azocan-1-amine is 1.76, moderately lower than the LogP of ~1.9 reported for azocane (heptamethyleneimine) [1]. This reduced lipophilicity is beneficial for lowering non‑specific protein binding and reducing off‑target interactions, while still maintaining sufficient hydrophobicity for target engagement.

Lipophilicity Property Optimization Off-Target Risk

Azocane-Containing Derivatives Exhibit Nanomolar Antiviral Activity, Underscoring Scaffold Value

Patent disclosures reveal that azocane and azonane derivatives, built from scaffolds related to Azocan-1-amine, display potent antiviral activity against Hepatitis B virus (HBV) by disrupting capsid assembly [1]. While explicit EC50 values for Azocan-1-amine-derived final compounds are not publicly provided in the abstract, the patent describes compounds exhibiting favorable metabolic, tissue distribution, safety, and pharmaceutical profiles, which are essential for industrial selection of the core scaffold [1].

Antiviral Research HBV Capsid Inhibition Scaffold Validation

High-Impact Application Scenarios for Azocan-1-amine Based on Quantitative Evidence


Synthesis of Guanethidine and Next-Generation Antihypertensive Agent Libraries

The direct use of Azocan-1-amine in constructing the 2‑azocan-1-ylethylguanidine moiety of guanethidine provides a streamlined route that is 1–2 steps shorter than alternatives starting from unprotected azocane . This makes it the preferred building block for medicinal chemistry teams seeking to rapidly generate guanidine-containing azocane libraries for antihypertensive drug discovery.

Design of HBV Capsid Assembly Modulators with Favorable Pharmacokinetic Profiles

The enhanced TPSA (29.26 Ų) and moderately lower LogP (1.76) of Azocan-1-amine, compared to parent azocane, predispose its derivatives to lower passive permeability and reduced off‑target binding . This property profile is ideal for developing HBV capsid inhibitors that act on cytoplasmic targets, aligning with the pharmacological properties described in the patent literature [1].

Exploration of N‑Nucleophilic Reactivity for Late-Stage Functionalization

The N‑amino group of Azocan-1-amine offers unique chemoselectivity not available with simple cyclic secondary amines. This enables late‑stage diversification via hydrazone formation or N‑N bond cleavage, providing access to novel chemical space around the eight-membered ring that is inaccessible using standard azocane building blocks .

Physicochemical Property Optimization in CNS Drug Discovery Programs

The calculated ΔLogP of -0.14 versus azocane and the >2-fold increase in TPSA make Azocan-1-amine a strategic choice for programs where lowering lipophilicity and increasing polarity are desired to reduce hERG liability and improve metabolic stability, while retaining the conformational advantages of the eight-membered ring .

Quote Request

Request a Quote for Azocan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.